Methyl 4-amino-3-(3-hydroxypropoxy)benzoate
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Overview
Description
Methyl 4-amino-3-(3-hydroxypropoxy)benzoate is an organic compound with the molecular formula C11H15NO4 and a molecular weight of 225.24 g/mol . It is a derivative of benzoic acid and is characterized by the presence of an amino group, a hydroxypropoxy group, and a methyl ester group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-(3-hydroxypropoxy)benzoate typically involves the reaction of 4-amino-3-hydroxybenzoic acid with 3-chloropropanol in the presence of a base, followed by esterification with methanol . The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-(3-hydroxypropoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropoxy group can yield aldehydes or carboxylic acids, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Methyl 4-amino-3-(3-hydroxypropoxy)benzoate has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of drugs due to its potential biological activity.
Agrochemicals: It is employed in the synthesis of agrochemical compounds that protect crops from pests and diseases.
Dyestuff: It is used as an intermediate in the production of dyes.
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-(3-hydroxypropoxy)benzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxypropoxy group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(3-hydroxypropoxy)benzoate: Lacks the amino group, making it less reactive in certain biochemical reactions.
Methyl 4-amino-3-hydroxybenzoate: Lacks the hydroxypropoxy group, affecting its solubility and reactivity.
Uniqueness
Methyl 4-amino-3-(3-hydroxypropoxy)benzoate is unique due to the presence of both the amino and hydroxypropoxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H15NO4 |
---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
methyl 4-amino-3-(3-hydroxypropoxy)benzoate |
InChI |
InChI=1S/C11H15NO4/c1-15-11(14)8-3-4-9(12)10(7-8)16-6-2-5-13/h3-4,7,13H,2,5-6,12H2,1H3 |
InChI Key |
OPKIIMBWXILNJT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)OCCCO |
Origin of Product |
United States |
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